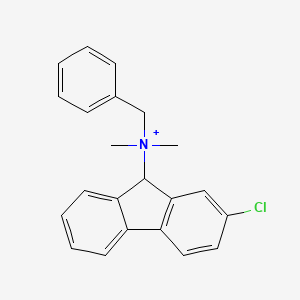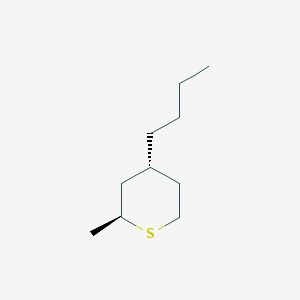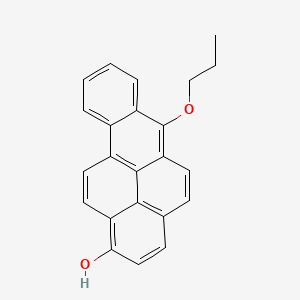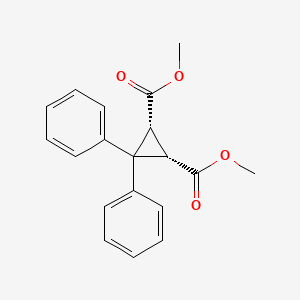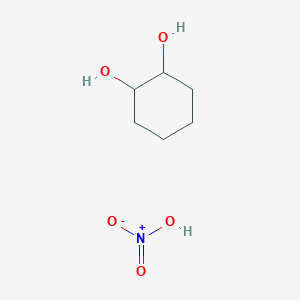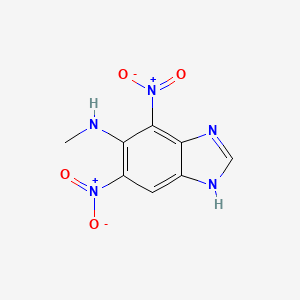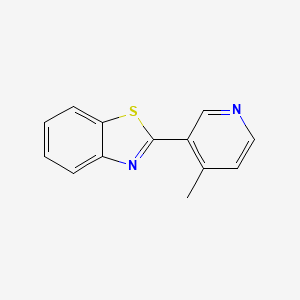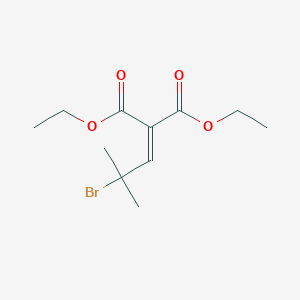
Diethyl (2-bromo-2-methylpropylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-bromo-2-methylpropylidene)propanedioate is an organic compound with the molecular formula C10H17BrO4. It is a derivative of malonic ester, where the hydrogen atoms on the central carbon are replaced by a bromine atom and a methyl group. This compound is known for its reactivity and is used in various organic synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (2-bromo-2-methylpropylidene)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with 2-bromo-2-methylpropylidene under basic conditions. Sodium ethoxide in ethanol is commonly used as the base to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-bromo-2-methylpropylidene)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: On heating, the compound can lose carbon dioxide to form substituted monocarboxylic acids
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for generating the enolate ion.
Aqueous Hydrochloric Acid: Used for hydrolysis and decarboxylation reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions
Major Products Formed
Substituted Malonic Esters: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation
Applications De Recherche Scientifique
Diethyl (2-bromo-2-methylpropylidene)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of diethyl (2-bromo-2-methylpropylidene)propanedioate involves the formation of enolate ions, which act as nucleophiles in various reactions. The bromine atom can be substituted by other nucleophiles, leading to the formation of different products. The ester groups can undergo hydrolysis and decarboxylation, resulting in the formation of carboxylic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: A precursor in the synthesis of diethyl (2-bromo-2-methylpropylidene)propanedioate.
Diethyl Bromomalonate: Similar structure but with a bromine atom on the central carbon.
Ethyl Acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic pathways
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methyl group on the central carbon, which enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
67498-36-6 |
|---|---|
Formule moléculaire |
C11H17BrO4 |
Poids moléculaire |
293.15 g/mol |
Nom IUPAC |
diethyl 2-(2-bromo-2-methylpropylidene)propanedioate |
InChI |
InChI=1S/C11H17BrO4/c1-5-15-9(13)8(7-11(3,4)12)10(14)16-6-2/h7H,5-6H2,1-4H3 |
Clé InChI |
GSOCUZHVUFEKBL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC(C)(C)Br)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


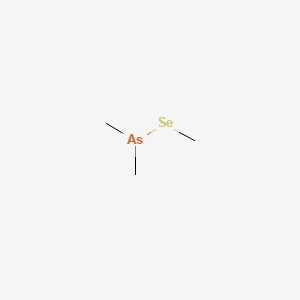

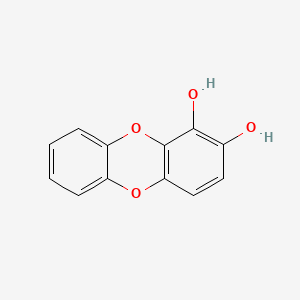
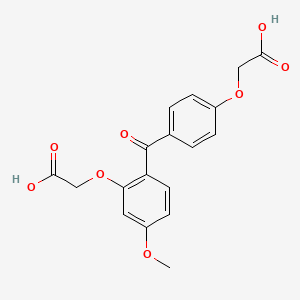
![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)
![9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14456842.png)

